![molecular formula C15H15N3OS B6583256 N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1914593-63-7](/img/structure/B6583256.png)
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
“N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential use in the treatment of tuberculosis. It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones typically involve cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Scientific Research Applications
- Thieno[3,2-d]pyrimidin-4-amine derivatives have demonstrated promising antimicrobial properties. Researchers have investigated their efficacy against various bacterial and fungal strains .
- A study identified N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine as a potent inhibitor of the mycobacterial Cyt-bd oxidase. This compound exhibited activity against Mycobacterium bovis BCG and M. tuberculosis strains, making it a valuable chemical probe for understanding Cyt-bd function .
- In silico evaluations revealed that thieno[3,2-d]pyrimidin-4-amine derivatives, including our compound, interact with kinases. These interactions may impact cellular signaling pathways and could be relevant in drug discovery .
Antimicrobial Activity
Mycobacterial Cyt-bd Inhibition
Kinase Inhibition
Mechanism of Action
Target of Action
The primary target of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The affected pathway is the oxidative phosphorylation pathway . By inhibiting Cyt-bd, the compound disrupts this pathway, leading to a decrease in ATP production . This disruption affects the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into the cells .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis by disrupting its energy metabolism . The compound shows activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s potency . More research is needed to fully understand how other environmental factors influence the compound’s action.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-19-12-4-2-3-11(9-12)5-7-16-15-14-13(6-8-20-14)17-10-18-15/h2-4,6,8-10H,5,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQCGHBMQYSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine |
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